molecular formula C21H22N4O5 B10988288 1-(1H-indazol-3-yl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide

1-(1H-indazol-3-yl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide

Cat. No.: B10988288
M. Wt: 410.4 g/mol
InChI Key: DXCLEUVYDHJKOI-UHFFFAOYSA-N
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Description

1-(1H-INDAZOL-3-YL)-5-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-INDAZOL-3-YL)-5-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Indazole Ring: This step involves the cyclization of appropriate precursors to form the indazole ring.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a series of reactions, including amination and cyclization.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1H-INDAZOL-3-YL)-5-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1H-INDAZOL-3-YL)-5-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-INDAZOL-3-YL)-5-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-INDAZOL-3-YL)-5-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-3-PYRROLIDINECARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H22N4O5

Molecular Weight

410.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H22N4O5/c1-28-16-9-13(10-17(29-2)19(16)30-3)22-21(27)12-8-18(26)25(11-12)20-14-6-4-5-7-15(14)23-24-20/h4-7,9-10,12H,8,11H2,1-3H3,(H,22,27)(H,23,24)

InChI Key

DXCLEUVYDHJKOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

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